2-(3-Ethyl-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Ethyl-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-Ethyl-4-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester back to the parent boronic acid.
Substitution: The boron atom in the dioxaborolane ring can undergo nucleophilic substitution reactions, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the boron atom under mild conditions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various boronic acids, boronate esters, and other boron-containing derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
2-(3-Ethyl-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of boron-containing drugs, which have shown promise in treating various diseases, including cancer.
Medicine: Boronic esters are used in the design of enzyme inhibitors, particularly for proteases and kinases.
Industry: The compound is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the dioxaborolane ring, making it less stable.
2-(4-Methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a different substitution pattern on the phenyl ring.
2-(3-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
2-(3-Ethyl-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both ethyl and methyl groups on the phenyl ring enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various applications.
Properties
Molecular Formula |
C15H23BO2 |
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Molecular Weight |
246.15 g/mol |
IUPAC Name |
2-(3-ethyl-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO2/c1-7-12-10-13(9-8-11(12)2)16-17-14(3,4)15(5,6)18-16/h8-10H,7H2,1-6H3 |
InChI Key |
QARPSEFKQGBXNI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)CC |
Origin of Product |
United States |
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